molecular formula C4H2F6O3 B14427510 Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid CAS No. 81233-13-8

Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid

Cat. No.: B14427510
CAS No.: 81233-13-8
M. Wt: 212.05 g/mol
InChI Key: CJHJBBZBFQBREN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid typically involves the reaction of tetrafluoroethylene with difluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum fluoride, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to ensure high yield and purity of the final product. The production process is optimized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various perfluorinated derivatives, which have applications in different industrial processes and scientific research .

Scientific Research Applications

Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can disrupt normal biological processes, making the compound useful in various applications. The pathways involved include inhibition of enzyme activity and disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • Perfluoro(2-ethoxy-2-fluoroethoxy)acetic acid
  • Perfluoro(2-methoxyethoxy)acetic acid
  • Perfluoro(2-propoxyethoxy)acetic acid

Uniqueness

Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as higher stability and resistance to degradation compared to other similar compounds. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions .

Properties

CAS No.

81233-13-8

Molecular Formula

C4H2F6O3

Molecular Weight

212.05 g/mol

IUPAC Name

2,2-difluoro-2-(1,1,2,2-tetrafluoroethoxy)acetic acid

InChI

InChI=1S/C4H2F6O3/c5-1(6)3(7,8)13-4(9,10)2(11)12/h1H,(H,11,12)

InChI Key

CJHJBBZBFQBREN-UHFFFAOYSA-N

Canonical SMILES

C(C(OC(C(=O)O)(F)F)(F)F)(F)F

Origin of Product

United States

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